molecular formula C4H2ClFN2O2S B2606599 6-Chloropyrazine-2-sulfonyl fluoride CAS No. 2095409-26-8

6-Chloropyrazine-2-sulfonyl fluoride

Cat. No.: B2606599
CAS No.: 2095409-26-8
M. Wt: 196.58
InChI Key: OVIWMMPJQDHRPN-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, materials science, and drug discovery. The presence of both a sulfonyl fluoride group and a chloropyrazine moiety in its structure imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazine-2-sulfonyl fluoride typically involves the reaction of 6-chloropyrazine with sulfonyl fluoride precursors. One common method is the chlorine–fluorine exchange reaction, where 6-chloropyrazine-2-sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 6-Chloropyrazine-2-sulfonyl fluoride involves its reactivity with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine . The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with these residues and thereby modifying the protein’s function. This reactivity is exploited in the design of covalent inhibitors and chemical probes for biological studies.

Comparison with Similar Compounds

    Sulfonyl Chlorides: Similar to sulfonyl fluorides but with a chlorine atom instead of fluorine.

    Aryl Sulfonyl Fluorides: Compounds with an aryl group attached to the sulfonyl fluoride moiety.

Uniqueness: 6-Chloropyrazine-2-sulfonyl fluoride is unique due to the presence of both a chloropyrazine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in the development of chemical probes and covalent inhibitors, as well as in advanced material synthesis.

Properties

IUPAC Name

6-chloropyrazine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIWMMPJQDHRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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